

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

CAS number

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Compound of Interest

Compound Name: 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B017490

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Technical Guide: Indole-3-oxopropanenitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the chemical class of indole-3-oxopropanenitrile derivatives. While the primary focus is **3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile** (CAS Number: 821009-89-6), a comprehensive search of scientific literature and databases has revealed a significant lack of in-depth technical data, specific experimental protocols, and defined signaling pathway involvement for this particular compound. Therefore, this guide provides available information on the target compound and supplements it with data from closely related analogues to offer a broader understanding of this chemical scaffold. Further experimental investigation is warranted to fully characterize the properties and biological activities of **3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile**.

Introduction to 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is a member of the indole class of heterocyclic compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the methoxy, oxopropanenitrile, and indole functional

groups suggests potential for diverse chemical reactivity and biological activity. The CAS number for this compound is 821009-89-6.

Physicochemical Properties

Detailed experimental data for the target compound is limited. The following table summarizes the available information.

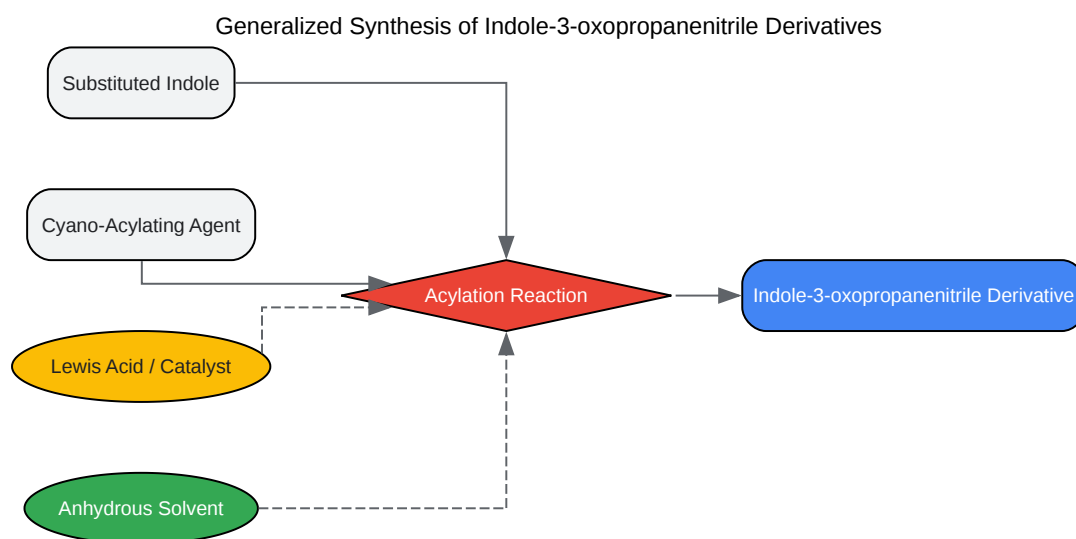
Property	Value	Source
CAS Number	821009-89-6	-
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂	-
Molecular Weight	214.22 g/mol	-
Appearance	Not Reported	-
Melting Point	Not Reported	-
Boiling Point	Not Reported	-
Solubility	Not Reported	-

Synthesis and Characterization of Related Indole-3-oxopropanenitrile Derivatives

While a specific, detailed protocol for the synthesis of **3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile** is not readily available in the reviewed literature, the synthesis of structurally similar compounds has been described. A general approach often involves the acylation of an appropriately substituted indole with a cyano-containing acylating agent.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for indole-3-oxopropanenitrile derivatives.



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Caption: Generalized workflow for the synthesis of indole-3-oxopropanenitrile derivatives.

Example Experimental Protocol for a Related Compound

The following is a representative protocol for the synthesis of a related indole derivative, which could potentially be adapted for the target compound.

Synthesis of 3-acylindoles by Palladium-Catalyzed Acylation of Free (NH) Indoles with Nitriles

- Materials:
 - Substituted Indole (e.g., 5-methoxyindole)
 - Acetonitrile (or other suitable nitrile)
 - Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)

- 2,2'-bipyridine
- D-(+)-camphorsulfonic acid
- Water
- N-methylacetamide (NMA) as solvent
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Procedure:
 - A mixture of the indole (1.0 eq), nitrile (1.5 eq, or used as solvent), Pd(OAc)₂ (0.05 eq), 2,2'-bipyridine (0.06 eq), D-(+)-camphorsulfonic acid (1.5 eq), and water (2.0 eq) in N-methylacetamide is prepared in a reaction vessel.
 - The reaction mixture is stirred at 120 °C for the required time (monitored by TLC).
 - Upon completion, the mixture is cooled to room temperature and filtered through a silica gel plug, eluting with ethyl acetate.
 - The filtrate is washed with saturated brine solution.
 - The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product is purified by flash column chromatography on silica gel.

Spectral Data of Related Compounds

No specific spectral data for **3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile** was found. The table below presents data for a structurally similar compound to provide an indication of expected spectral characteristics.

Compound	¹ H NMR (CDCl ₃ , 400 MHz) δ ppm	¹³ C NMR (CDCl ₃ , 101 MHz) δ ppm	HRMS (ESI) [M+H] ⁺
3-(5-Bromo-1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)-3-oxopropanenitrile	8.41 (d, J = 1.5 Hz, 1H), 7.79 (s, 1H), 7.37 – 7.23 (m, 7H), 4.22 (t, J = 7.1 Hz, 2H), 3.80 (s, 2H), 2.48 (t, J = 6.7 Hz, 2H), 2.12 – 2.05 (m, 2H), 1.67 – 1.60 (m, 2H)	180.5, 135.7, 135.5, 131.5, 128.4, 127.9, 127.8, 127.1, 125.1, 123.5, 117.1, 114.8, 113.7, 111.7, 88.8, 81.7, 47.2, 29.6, 28.8, 25.6, 18.9	calcd for C ₂₃ H ₂₀ BrN ₂ O ⁺ : 419.0759, found: 419.0751

Biological Activity of Related Indole Derivatives

The indole scaffold is a common motif in many biologically active compounds. While no specific biological data for **3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile** has been reported, research on related indole derivatives has shown a range of activities, including antifungal and anticancer properties.

Antifungal Activity

A study on new heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile demonstrated that various synthesized compounds exhibited in vitro activity against fungal strains such as *Aspergillus niger*, *Aspergillus nodulans*, and *Alternaria alternata*. The compounds showed marked inhibition of fungal growth, with some activities nearly equal to standard antifungal agents.

Anticancer Activity

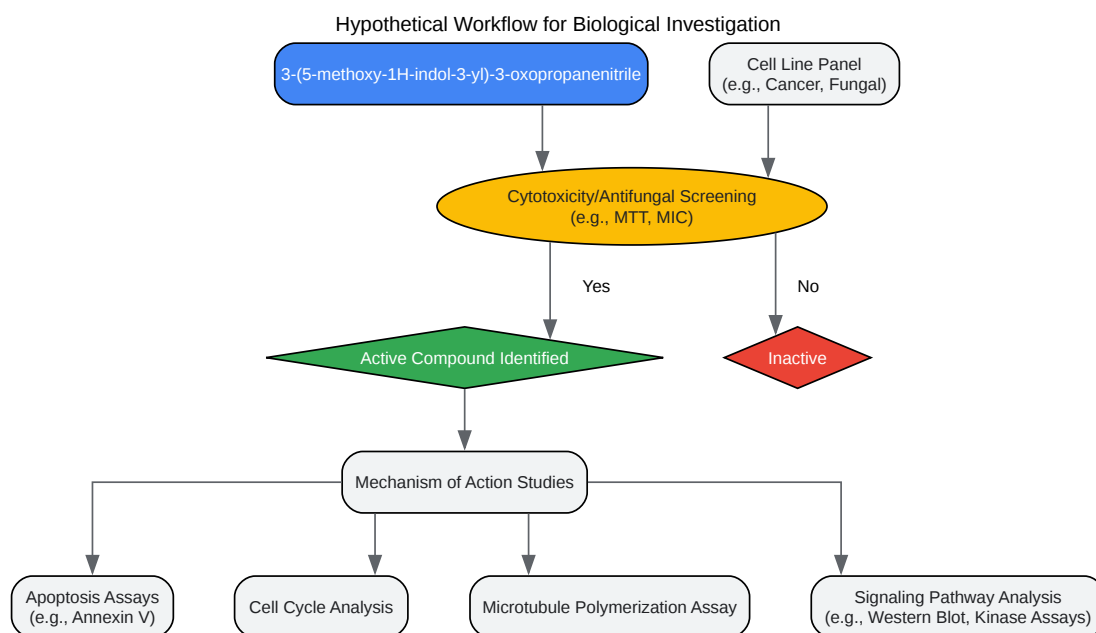
Certain indolyl-pyridinyl-propenone analogues, which share the indole core, have been shown to be effective against glioblastoma cells that are resistant to conventional therapies. The position of the methoxy group on the indole ring has been found to be a critical determinant of the biological mechanism, with some analogues inducing a non-apoptotic form of cell death called methuosis, while others cause microtubule disruption.

Potential Signaling Pathways and Mechanisms of Action

Given the lack of specific biological data for the target compound, any discussion of signaling pathways would be highly speculative. However, based on the activities of related indole derivatives, potential mechanisms could involve:

- Inhibition of fungal cell wall or membrane synthesis.
- Disruption of microtubule dynamics in cancer cells, leading to mitotic arrest and apoptosis.
- Induction of novel cell death pathways such as methuosis.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel indole derivative.



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Caption: A hypothetical workflow for the biological evaluation of a novel indole derivative.

Conclusion and Future Directions

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, identified by CAS number 821009-89-6, represents a potentially interesting molecule for further investigation due to the known biological activities of related indole derivatives. However, there is a clear and significant gap in the scientific literature regarding its synthesis, characterization, and biological evaluation.

Future research should focus on:

- Developing and optimizing a synthetic route to obtain sufficient quantities of the pure compound.
- Thorough characterization using modern analytical techniques, including NMR, mass spectrometry, and X-ray crystallography.
- Comprehensive biological screening to identify potential therapeutic applications, such as antifungal or anticancer activities.
- If biological activity is confirmed, detailed mechanistic studies should be undertaken to elucidate its mode of action and identify any relevant signaling pathways.

This foundational work is essential to unlock the potential of **3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile** and its derivatives for the development of new therapeutic agents.

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